Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅₆H₉₁Na₇O₅₆S₇ and its molecular weight is 2045.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt (HDMSBCD) is a modified cyclodextrin with significant biological activity, particularly in drug delivery and as an inhibitor of certain toxins. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

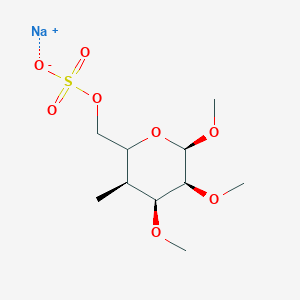

HDMSBCD is a sulfated derivative of beta-cyclodextrin, characterized by the following molecular formula:

- Molecular Formula: C56H91Na7O56S7

- Molecular Weight: 2045.67 g/mol

- CAS Number: 201346-23-8

The compound features a hydrophilic exterior due to the sulfonate groups and a hydrophobic cavity that can encapsulate various molecules, enhancing their solubility and stability in aqueous environments.

1. Inhibition of Anthrax Lethal Toxin

One of the most notable biological activities of HDMSBCD is its role as an inhibitor of anthrax lethal toxin. Studies have shown that this compound can effectively bind to components of the anthrax toxin, preventing its entry into host cells. This property is crucial for developing therapeutic strategies against anthrax infections.

2. Drug Delivery Applications

HDMSBCD has been explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various pharmaceutical agents. The interaction between HDMSBCD and drugs can enhance the solubility, stability, and bioavailability of poorly soluble drugs.

Case Study: Mianserin Hydrochloride Complexation

Research involving mianserin hydrochloride (MIA), an antidepressant, demonstrated that complexation with HDMSBCD could alter the drug's cytotoxicity profile. In vitro studies indicated that the viability of Chinese hamster ovary (CHO) cells treated with MIA in combination with HDMSBCD was lower compared to MIA alone, suggesting increased toxicity when encapsulated within the cyclodextrin structure .

The biological activity of HDMSBCD can be attributed to several mechanisms:

- Complexation: The ability to form stable complexes with hydrophobic drugs enhances their solubility and facilitates controlled release.

- Toxin Inhibition: By binding to the components of anthrax lethal toxin, HDMSBCD disrupts the toxin's mechanism of action, thereby providing protective effects against anthrax poisoning.

Table 1: Summary of Biological Activities and Findings

科学的研究の応用

Inhibition of Anthrax Lethal Toxin

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has been identified as an effective inhibitor of anthrax lethal toxin. This property is crucial for developing therapeutic strategies against anthrax, a serious infectious disease caused by Bacillus anthracis. Research indicates that this compound can disrupt the interaction between the toxin and its cellular targets, thereby mitigating its harmful effects .

Chiral Selector in Capillary Electrophoresis

This compound serves as a chiral selector in capillary electrophoresis (CE), which is a technique used to separate enantiomers of chiral compounds. It has been shown to resolve various pharmaceutical enantiomers effectively under acidic conditions (pH 2.5). The unique structure of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin allows it to interact differently with each enantiomer, facilitating their separation based on differences in mobility .

Drug Delivery Systems

The ability of this compound to form inclusion complexes makes it a valuable candidate for drug delivery applications. By encapsulating hydrophobic drugs within its hydrophobic cavity, this compound enhances the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that such complexes can improve the pharmacokinetic profiles of various therapeutic agents .

Reduction of Drug Toxicity

Research has indicated that cyclodextrins, including heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin, can alter the toxicological profiles of certain drugs. For instance, studies involving mianserin hydrochloride (a tetracyclic antidepressant) showed that complexation with cyclodextrins reduced cytotoxic effects while maintaining therapeutic efficacy. This property is particularly beneficial in developing safer drug formulations .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for enhancing the sensitivity and selectivity of various assays. Its ability to form stable complexes with analytes helps improve detection limits in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Data Table: Summary of Applications

Case Study 1: Anthrax Therapeutics

In a study published in Toxicon, researchers demonstrated the efficacy of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin as an anthrax lethal toxin inhibitor. The findings highlighted its potential use in developing therapeutics against anthrax infections by blocking the toxin's entry into host cells .

Case Study 2: Chiral Separation

A study conducted on the use of heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin in capillary electrophoresis showed successful separation of multiple pharmaceutical compounds. The research provided insights into optimizing conditions for maximum resolution and highlighted the compound's versatility as a chiral selector .

Case Study 3: Drug Formulation

Research on drug formulations incorporating heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin revealed significant improvements in solubility and stability for poorly soluble drugs. These findings are promising for enhancing the therapeutic outcomes of various medications through improved delivery systems .

特性

IUPAC Name |

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSLFVBNIXFPD-VBFVCBLUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。